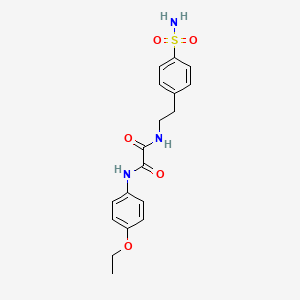

N1-(4-ethoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

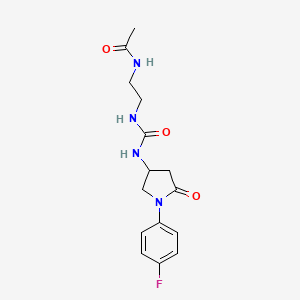

The compound N1-(4-ethoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a derivative of oxalamide, which is a class of compounds characterized by the presence of an oxalamide moiety. This particular derivative includes an ethoxyphenyl group and a sulfamoylphenethyl group attached to the oxalamide core. The compound is likely to be of interest due to the biological activity associated with sulfonamide and oxalamide derivatives, as seen in the literature for related compounds .

Synthesis Analysis

The synthesis of unsymmetrically substituted N-aryl oxalamides, which are structurally related to the compound , can be achieved through a sulfur-mediated synthesis involving cascade thioamidation/cyclocondensation and hydrolysis reactions . This method is efficient and can be performed in water under metal-free conditions, suggesting a potential environmentally friendly synthetic route for N1-(4-ethoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide. The synthesis of similar compounds has also been achieved through various condensation reactions .

Molecular Structure Analysis

The molecular structure of oxalamide derivatives can be complex, with the potential for intramolecular hydrogen bonding and various conformations. For example, a related compound with a 1,2-phenylene dioxalamide core exhibits a helical supramolecular assembly with antiperiplanar carbonyl groups and an intricate hydrogen-bonding pattern . This suggests that N1-(4-ethoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide may also exhibit interesting structural features, which could be elucidated through techniques such as X-ray crystallography and NMR spectroscopy .

Chemical Reactions Analysis

Oxalamide derivatives can participate in a range of chemical reactions. The presence of the sulfamoyl group in the compound could allow for interactions with various biological targets, as sulfonamide derivatives are known to have diverse biological activities . The oxalamide core itself may undergo reactions such as rearrangements, as demonstrated by the synthesis of di- and mono-oxalamides from oxirane-2-carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-(4-ethoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide can be inferred from related compounds. Sulfonamide derivatives have been characterized using spectroscopic techniques, and their electronic properties have been investigated using quantum chemical calculations . These studies provide insights into the stability, charge distribution, and electronic characteristics of the molecules, which are important for understanding the reactivity and potential biological activity of the compound. The conformational analysis of similar compounds indicates that the most stable molecular structure can have significant effects on the properties and reactivity of the molecule .

properties

IUPAC Name |

N'-(4-ethoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c1-2-26-15-7-5-14(6-8-15)21-18(23)17(22)20-12-11-13-3-9-16(10-4-13)27(19,24)25/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23)(H2,19,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQHJLPCOZSYAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-ethoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B3018163.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018169.png)

![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3018172.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B3018178.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one](/img/structure/B3018179.png)